molecular formula C7H11N3O2 B2915594 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine CAS No. 1495158-54-7

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine

Cat. No. B2915594
M. Wt: 169.184
InChI Key: XIGMUFNVTHALGM-UHFFFAOYSA-N
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Description

The compound “3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine” likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxan-4-yl group indicates the presence of a tetrahydro-2H-pyran-4-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a suitable precursor. The oxan-4-yl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxadiazole ring and the oxan-4-yl group attached at the 3-position of the oxadiazole ring .


Chemical Reactions Analysis

As a nitrogen-containing heterocycle, the oxadiazole ring might participate in various chemical reactions, such as electrophilic substitution or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the presence of any functional groups .

Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,2,4-oxadiazole ring system, are explored for their bioisosteric properties and potential as drug candidates. They are often considered as replacements for ester and amide functionalities in drug molecules due to their similar electronic properties but with enhanced metabolic stability and lower lipophilicity. This can significantly impact a drug's pharmacokinetic and pharmacodynamic profiles, making oxadiazoles an attractive scaffold for medicinal chemistry endeavors (Boström et al., 2012).

Synthetic Approaches

The synthetic accessibility of oxadiazoles is a key factor in their utility in research applications. A notable method involves copper-catalyzed cascade annulations, offering a straightforward protocol for preparing 1,2,4-oxadiazoles from simple starting materials. This method exemplifies the step- and atom-economy principles, providing a versatile approach for constructing oxadiazole derivatives with good functional group tolerance and operational simplicity (Guo et al., 2015).

Material Science Applications

Oxadiazole derivatives have also found applications in materials science, particularly in the development of novel photo- and electro-active materials. For instance, oxadiazole compounds with amine moieties have been synthesized and shown to exhibit strong blue fluorescence and potential as multifunctional materials for photo- and electro-active devices. The introduction of amine groups can influence the phase structure, fluorescence properties, and the potential for polarized photoluminescence, making these derivatives suitable for advanced material applications (Mochizuki et al., 2005).

Energetic Materials

The structural motif of 1,2,4-oxadiazoles extends into the realm of energetic materials, where their high nitrogen content and favorable thermodynamic properties are exploited. Multicyclic oxadiazoles have been investigated for their potential as high-energy density materials, showcasing good thermal stability and high density, attributes desirable for explosive and propellant applications (Pagoria et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound, such as its use in medicinal chemistry or materials science .

properties

IUPAC Name

3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGMUFNVTHALGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine

CAS RN

1495158-54-7
Record name 3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine
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